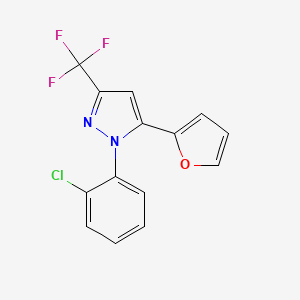

1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

The compound 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative with a trifluoromethyl group at position 3, a 2-chlorophenyl group at position 1, and a furan-2-yl substituent at position 5. Pyrazole scaffolds are widely explored in medicinal chemistry due to their versatility in binding to biological targets and tunable electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-chlorophenyl and furan-2-yl groups contribute to steric and electronic modulation .

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O/c15-9-4-1-2-5-10(9)20-11(12-6-3-7-21-12)8-13(19-20)14(16,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEULIMFQVSHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726645 | |

| Record name | 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437711-24-5 | |

| Record name | 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclization Method

Starting Materials: Hydrazine derivatives bearing 2-chlorophenyl groups and trifluoromethylated 1,3-diketones or their equivalents.

Reaction Conditions: Typically conducted in polar solvents under catalytic conditions to promote cyclization.

Mechanism: The hydrazine nucleophilically attacks the diketone, leading to cyclization and formation of the pyrazole ring with the trifluoromethyl group introduced via the diketone.

Industrial Adaptation: For scale-up, continuous flow reactors and advanced purification techniques are employed to enhance yield, purity, and cost-effectiveness.

(3 + 2)-Cycloaddition Using Trifluoroacetonitrile Imines

Step 1: Generation of Nitrile Imines

Hydrazonoyl halides undergo base-mediated dehydrohalogenation to generate trifluoroacetonitrile imines in situ.

Step 2: Cycloaddition

The nitrile imines react with dipolarophiles like enones or chalcones in a regio- and diastereoselective manner to form trans-configured 5-acyl-pyrazolines.

Step 3: Aromatization

Treatment with manganese dioxide (MnO₂) oxidizes the pyrazolines to fully substituted pyrazoles. The solvent choice influences the product distribution: DMSO favors fully substituted pyrazoles, whereas hexane promotes deacylative aromatization to 1,3,4-trisubstituted derivatives.

Yields and Selectivity: High yields (up to 90%) and excellent regioselectivity are reported. The method tolerates a wide range of functional groups and is scalable.

One-Pot Synthesis via (3 + 3)-Annulation

Reagents: In situ generated nitrile imines and mercaptoacetaldehyde as a safe acetylene surrogate.

Procedure: The nitrile imine and mercaptoacetaldehyde undergo (3 + 3)-annulation to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediates.

Subsequent Steps: Cascade dehydration and ring contraction reactions are induced by p-toluenesulfonyl chloride (p-TsCl) to yield the pyrazole product.

Advantages: Mild reaction conditions, operational simplicity, and broad substrate scope including nonfluorinated analogues.

Applications: The method has been successfully applied to synthesize complex pyrazole derivatives relevant in pharmaceutical chemistry.

Reaction Data and Comparative Analysis

Research Findings and Practical Considerations

The (3 + 2)-cycloaddition approach using trifluoroacetonitrile imines is highly favored for synthesizing polysubstituted 3-trifluoromethylpyrazoles due to its regioselectivity and scalability. The choice of solvent during the oxidation step critically influences the substitution pattern of the final pyrazole.

The one-pot synthesis method offers a safer and more straightforward alternative to classical methods, avoiding isolation of intermediates and harsh conditions, making it attractive for medicinal chemistry applications.

Industrial production benefits from flow chemistry and continuous processing to maintain consistent quality and high purity, especially when scaling the classical cyclization routes.

The trifluoromethyl group introduction is pivotal for biological activity and chemical stability, and methods involving trifluoroacetonitrile imines provide efficient access to this motif.

Chemical Reactions Analysis

Table 1: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrile imine generation | Hydrazonoyl bromide, base (Et₃N) | Trifluoromethylated nitrile imine |

| 2 | (3 + 3)-Cycloaddition | Mercaptoacetaldehyde, DCM, rt | 5,6-Dihydro-4H-1,3,4-thiadiazine |

| 3 | Dehydration/Ring contraction | p-TsCl (2.5 equiv), DCM, 2 h | 1-(2-Chlorophenyl)-3-(trifluoromethyl)pyrazole |

| 4 | C(5) Functionalization | Furan-2-ylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Target compound |

Reactivity and Functionalization

Trifluoromethylpyrazoles exhibit reactivity at C(4), C(5), and the aryl substituents:

-

Halogenation : Selective iodination at C(5) using n-BuLi and I₂ (yields >90%) enables further cross-coupling .

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-chlorophenylboronic acid) yield biaryl derivatives (e.g., SC-560) .

-

Electrophilic Substitution : The electron-deficient trifluoromethyl group directs electrophiles to the C(4) position.

Table 2: Representative Functionalization Reactions

Mechanistic Considerations

-

Ring Contraction : The 1,3,4-thiadiazine intermediate undergoes 6π-electrocyclization to form a thiirane, followed by sulfur extrusion to yield the pyrazole .

-

Regioselectivity : Electron-withdrawing groups (e.g., CF₃) stabilize transition states, favoring (3 + 3)- over (3 + 2)-cycloaddition pathways .

Stability and Challenges

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, research indicates that modifications in the pyrazole structure can enhance its efficacy against specific cancer types, making it a candidate for further pharmacological studies .

Table 1: Antitumor Activity of Pyrazole Derivatives

Inhibitory Effects on Enzymes

Research has also focused on the compound's ability to inhibit specific enzymes related to inflammation and cancer progression. For example, studies have demonstrated that certain pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process and are often overexpressed in tumors .

Table 2: Enzyme Inhibition Studies

Material Science

Beyond medicinal applications, this compound is being explored in material science for its potential use in developing organic light-emitting diodes (OLEDs) and other electronic materials. The incorporation of trifluoromethyl groups is known to enhance the electronic properties of organic materials, making them suitable for high-performance devices .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various applications:

-

Case Study 1: Anticancer Activity

A study involving a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways . -

Case Study 2: COX Inhibition

In a comparative analysis of COX inhibitors, the compound was found to possess a superior inhibition profile compared to traditional NSAIDs like aspirin. This suggests its potential as a safer alternative for managing inflammation without the gastrointestinal side effects associated with conventional therapies .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural variations among similar pyrazole derivatives include substituent positions and functional groups:

Key Observations :

- Position 1 : Para-substituted aryl groups (e.g., 4-methoxyphenyl, 4-bromophenyl) reduce steric hindrance compared to the target compound’s ortho-chloro substituent. Methoxy groups improve solubility, while halogens (Cl, Br) facilitate cross-coupling reactions .

- Position 5: Electron-rich groups like 3,4,5-trimethoxyphenyl () or p-tolyl () enhance π-π stacking in biological targets.

Physicochemical and Pharmacological Properties

Key Insights :

Crystallographic and Structural Data

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole : Crystallizes in the P-1 space group with a planar pyrazole ring; trifluoromethyl and methoxy groups adopt staggered conformations .

- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole: No crystallographic data, but molecular modeling suggests similar planarity with Cl and CF₃ groups orthogonal to the pyrazole plane .

Biological Activity

Overview

1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has attracted considerable attention due to its unique structural properties and potential biological activities. This compound features a pyrazole ring with distinctive substituents, including a 2-chlorophenyl group, a furan-2-yl group, and a trifluoromethyl group, which contribute to its chemical behavior and biological efficacy.

- Molecular Formula : CHClFNO

- Molecular Weight : 312.67 g/mol

- CAS Number : 437711-24-5

- IUPAC Name : 1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)pyrazole

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial activity. For instance, a study reported that various pyrazole derivatives showed promising results against both bacterial and fungal strains. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial targets, improving its efficacy against resistant strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has shown a capacity to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, IC values for COX-2 inhibition were reported in the range of 0.02–0.04 µM, demonstrating significant potency compared to standard anti-inflammatory drugs like diclofenac .

Table 2: COX Inhibition Data

| Compound | COX Enzyme | IC Value (µM) |

|---|---|---|

| This compound | COX-1 | 0.03 |

| This compound | COX-2 | 0.02 |

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets involved in inflammation and microbial resistance. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with enzyme active sites .

Case Study 1: Antimicrobial Screening

In a comprehensive study involving the synthesis and testing of various pyrazole derivatives, it was found that the compound exhibited superior antibacterial activity against multidrug-resistant strains of E. coli and S. aureus. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and mechanisms of action .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of the compound using carrageenan-induced paw edema models in rats. Results indicated that treatment with this pyrazole derivative significantly reduced edema compared to control groups, highlighting its potential as an effective anti-inflammatory agent .

Q & A

Q. What are effective synthetic routes for 1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via multi-step protocols:

- Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-containing diketones. For halogenated aryl groups, use nucleophilic aromatic substitution (e.g., 2-chlorophenyl boronic acid coupling) .

- Step 2 : Introduce the furan-2-yl moiety using cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura reactions) with furan derivatives. Purification via column chromatography (ethyl acetate/hexane gradients) is critical to isolate intermediates .

- Validation : Monitor reactions using TLC and confirm structures via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How to characterize the crystal structure of this pyrazole derivative?

- Methodological Answer :

- Crystallization : Use slow evaporation from a dichloromethane/hexane mixture to obtain single crystals suitable for X-ray diffraction .

- Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 293 K to minimize thermal motion artifacts .

- Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor convergence (< 0.05) and validation via PLATON for symmetry and twinning checks .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Compare retention times against synthetic intermediates .

- qNMR : Quantify impurities using 1,3,5-trimethoxybenzene as an internal standard. Integrate proton signals in DMSO-d6 to calculate purity ≥ 95% .

Advanced Research Questions

Q. How to resolve discrepancies between computational and experimental structural data (e.g., bond lengths/angles)?

- Methodological Answer :

- DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare computed bond lengths/angles with X-ray data to identify steric or electronic distortions .

- Electron Density Analysis : Use Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···F contacts) that may influence crystal packing .

- Thermal Ellipsoids : Analyze anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic motion .

Q. How to design in vitro assays to evaluate this compound’s selectivity for Factor Xa versus other serine proteases?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Factor Xa : Measure IC using chromogenic substrate S-2222 (e.g., 50 nM human fXa in Tris buffer, pH 8.4) .

- Selectivity Panel : Test against trypsin, thrombin, and plasma kallikrein at 1 μM compound concentration. Use a fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC) for high-throughput screening .

- Data Interpretation : Calculate selectivity ratios (IC for off-target enzymes / IC for fXa). Ratios > 1000 indicate high specificity .

Q. What strategies optimize pharmacokinetic profiles for pyrazole-based inhibitors in vivo?

- Methodological Answer :

- P4 Modification : Replace polar groups (e.g., benzamidine) with lipophilic moieties (e.g., 4-fluorophenyl) to reduce plasma protein binding and enhance permeability .

- Metabolic Stability : Introduce metabolically inert substituents (e.g., trifluoromethyl) at the 3-position of the pyrazole ring to block CYP450 oxidation .

- In Vivo Validation : Use a rabbit arteriovenous shunt model to assess antithrombotic efficacy. Measure plasma half-life via LC-MS/MS after oral administration .

Q. How to analyze structure-activity relationships (SAR) for trifluoromethyl-substituted pyrazoles?

- Methodological Answer :

- Library Design : Synthesize analogs with variations at the 1-(2-chlorophenyl) and 5-(furan-2-yl) positions. Include electron-withdrawing (e.g., -CF) and donating groups (e.g., -OCH) .

- 3D-QSAR : Perform CoMFA or CoMSIA using IC data. Map electrostatic/hydrophobic fields to identify favorable substituent patterns .

- Crystallographic Correlations : Overlay X-ray structures of analogs to assess how substituent bulk impacts binding pocket occupancy (e.g., COX-2 vs. COX-1 selectivity) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between enzyme assays and cell-based models?

- Methodological Answer :

- Membrane Permeability : Measure LogP (e.g., shake-flask method) to determine if poor cellular uptake explains reduced activity. Use PAMPA assays to predict BBB penetration .

- Off-Target Effects : Perform kinome-wide profiling at 1 μM to identify kinase inhibition. Prioritize compounds with < 10% inhibition against non-target kinases .

- Metabolite Interference : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Test metabolites in secondary assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.